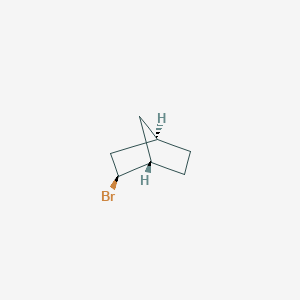

exo-2-Bromonorbornane

Description

Significance of Bridged Bicyclic Systems in Mechanistic Organic Chemistry

Bridged bicyclic compounds, such as those derived from norbornane (B1196662), are crucial frameworks for probing the intricacies of organic reactions. Their rigid structures lock the molecule into a specific conformation, which in turn influences their reactivity. This rigidity is key to understanding concepts like steric hindrance, the stability of reactive intermediates, and the stereochemical outcomes of reactions. numberanalytics.com

The constrained nature of these systems prevents the conformational flexibility seen in acyclic or simple monocyclic compounds, allowing chemists to study the effects of specific structural features on reaction pathways. For instance, the geometry of a bridged bicyclic system can dictate whether a reaction proceeds via a particular mechanism, such as an SN1 or SN2 pathway, by controlling the accessibility of the reactive center to incoming nucleophiles. vulcanchem.com Furthermore, the inherent strain in these molecules can be a driving force for certain reactions, providing a unique window into the relationship between molecular structure and reactivity. chemca.in

The study of bridged bicyclic systems has also been instrumental in understanding Bredt's Rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the planarity required for the sp² hybridized carbons. chemca.in This principle is a direct consequence of the geometric constraints imposed by the bicyclic framework.

Historical Context of Norbornane Reactivity Studies in Organic Chemistry

The study of norbornane and its derivatives has a rich history, most notably marked by the long-standing debate over the existence of "non-classical" carbocations. In 1949, Saul Winstein's investigation into the solvolysis of 2-norbornyl sulfonates revealed intriguing reactivity patterns. He observed that the exo-isomer reacted significantly faster than the endo-isomer, and both isomers yielded the same racemic mixture of the exo-product. wikipedia.org

This led Winstein to propose the formation of a symmetrical, bridged, non-classical carbocation intermediate, the 2-norbornyl cation, to explain these observations. wikipedia.org This hypothesis sparked a decades-long debate with Herbert C. Brown, who argued for a rapidly equilibrating pair of classical carbocations. wikipedia.org This controversy fueled a vast amount of research into the reactivity of norbornane systems, leading to a deeper understanding of carbocation chemistry, neighboring group participation, and reaction kinetics. The debate was largely settled in 2013 with the crystallographic confirmation of the non-classical structure of the 2-norbornyl cation. smolecule.com

Scope and Focus of Current Academic Research on exo-2-Bromonorbornane

Current research on this compound continues to leverage its unique structural and reactive properties to explore various facets of organic chemistry.

Mechanistic Studies: this compound serves as a model substrate for studying the competition between substitution and elimination reactions. libretexts.org Its rigid framework allows for a clear distinction between the factors that favor one pathway over the other. For example, the exo-position of the bromine atom is sterically more accessible for backside attack in SN2 reactions compared to the endo-isomer. vulcanchem.com However, the formation of the stable, non-classical 2-norbornyl cation often favors SN1-type reactions. smolecule.com

Reaction Stereochemistry: The stereochemical outcome of reactions involving this compound is a key area of investigation. For instance, in palladium-catalyzed cross-coupling reactions, both exo- and endo-2-bromonorbornane have been shown to yield the same exo-substituted product, suggesting the involvement of a common radical intermediate. nih.govacs.org

Synthesis and Functionalization: Researchers are actively developing new methods for the synthesis and functionalization of norbornane derivatives, including those starting from this compound. These methods aim to introduce a variety of functional groups onto the bicyclic scaffold, which can then be used to build more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.comnih.gov

Spectroscopic Analysis: Detailed spectroscopic studies, particularly using advanced NMR techniques like COSY and proton-carbon correlation experiments, have been crucial in unambiguously assigning the complex proton and carbon signals of this compound. modgraph.co.ukcapes.gov.br This detailed characterization is fundamental for interpreting the results of reactivity studies.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol nih.gov |

| Boiling Point | 183.8°C at 760 mmHg |

| Density | 1.464 g/cm³ |

| Refractive Index | n20/D 1.5148 |

Note: Data sourced from various chemical databases and may have slight variations. vulcanchem.comchembk.commolbase.com

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Complex spectrum with characteristic shifts for bridgehead and exo-bromine positions. modgraph.co.uk |

| ¹³C NMR | Confirms the bicyclic structure with distinct carbon shifts. nih.gov |

| Mass Spectrometry | Shows characteristic fragmentation patterns, including the molecular ion peak. smolecule.com |

Note: Specific chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYOAWHKJRWNID-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878960 | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2534-77-2 | |

| Record name | exo-2-Bromonorbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-2-bromonorbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Pathways of Exo 2 Bromonorbornane

Nucleophilic Substitution Reactions Involving exo-2-Bromonorbornane

This compound participates in nucleophilic substitution reactions through various mechanisms, including those that proceed via radical intermediates (SRN1) and those involving carbocationic species (SN1-like). The unique stereochemistry and strained framework of the norbornane (B1196662) system play a crucial role in determining the predominant reaction pathway.

Radical Nucleophilic Substitution (SRN1) Mechanisms of Bromonorbornanes

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction process involving radical and radical anion intermediates. chemistry-chemists.comorganicreactions.org This pathway is particularly relevant for substrates like bromonorbornanes that may not readily undergo classical SN1 or SN2 reactions. The initiation of the SRN1 mechanism involves the transfer of an electron to the substrate, forming a radical anion. chemistry-chemists.comwikipedia.org This radical anion then fragments, generating an aryl radical and a halide anion. wikipedia.org The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another substrate molecule, propagating the chain reaction. wikipedia.org

The initiation of the SRN1 reaction in this compound involves an intermolecular electron transfer (ET) from a suitable donor, which can be a nucleophile or an external source like photochemical irradiation. conicet.gov.arconicet.gov.ar This ET can occur through a dissociative pathway, where the carbon-bromine bond breaks simultaneously with the electron transfer (intermolecular dissociative ET), or it can be a stepwise process involving the formation of a radical anion intermediate. conicet.gov.ar The presence of a π-system within the molecule can facilitate this ET process. conicet.gov.ar For instance, studies on various brominated norbornane derivatives have shown that the presence of a double bond or a condensed phenyl group can influence the reactivity under SRN1 conditions. conicet.gov.ar

In the case of this compound, upon receiving an electron, it undergoes a dissociative electron transfer (DET) process, leading to the fragmentation of the C-Br bond and the formation of the 2-norbornyl radical. conicet.gov.ar This radical intermediate is then trapped by a nucleophile to form a radical anion, which subsequently transfers an electron to another molecule of this compound to continue the propagation chain. conicet.gov.ar

Table 1: Photostimulated Reactions of this compound with Nucleophiles

| Nucleophile | Conditions | Product(s) | Yield (%) | Observations |

| Ph₂P⁻ | Irradiation | exo- and endo-2-norbornyldiphenyl phosphine (B1218219) | 92 | Reaction does not occur in the dark. conicet.gov.ar |

| PhS⁻ | Irradiation | Substitution products | - | Reaction proceeds under these conditions. conicet.gov.ar |

This interactive table summarizes the outcomes of photostimulated reactions of this compound with different nucleophiles, highlighting the role of electron transfer in these transformations.

The chain nature of the SRN1 mechanism makes it susceptible to both inhibition and initiation. chemistry-chemists.com Reactions are typically conducted under an inert atmosphere to prevent inhibition by oxygen. chemistry-chemists.com Known inhibitors of SRN1 reactions include compounds that can act as radical traps or electron acceptors. conicet.gov.archim.it For example, p-dinitrobenzene (p-DNB) is a well-established inhibitor of SRN1 reactions. conicet.gov.ar The inhibition of the photostimulated reaction of this compound with diphenylphosphide ions in the presence of p-DNB provides strong evidence for the operation of an SRN1 mechanism. conicet.gov.ar Other radical traps like di-t-butylnitroxide (DTBN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are also commonly used to provide mechanistic evidence for radical pathways. chim.it

Transition-metal catalysis offers a powerful alternative to classical substitution reactions by facilitating pathways that involve radical intermediates. acs.orgnih.gov Nickel and palladium complexes, in particular, have been shown to catalyze nucleophilic substitution reactions of alkyl halides, including this compound. acs.orgsnnu.edu.cn These reactions are believed to proceed through the formation of an alkyl radical intermediate. acs.orgnih.gov

A key piece of evidence for the involvement of a common radical intermediate is the observation that both endo- and this compound yield the same exo-substituted product with high diastereoselectivity when coupled with phenylboronic acid in the presence of a nickel catalyst. acs.orgnih.govsnnu.edu.cn This stereoconvergence suggests that both isomers are converted to the same 2-norbornyl radical intermediate before coupling with the nucleophile. nih.govsnnu.edu.cn Iron-catalyzed cross-coupling reactions of this compound with Grignard reagents also suggest the involvement of radical intermediates, as evidenced by the high yield and retention of stereochemistry in the product. thieme-connect.de

Table 2: Nickel-Catalyzed Coupling of Bromonorbornanes with Phenylboronic Acid

| Substrate | Catalyst | Product | Diastereoselectivity (exo:endo) |

| endo-2-Bromonorbornane | Nickel complex | exo-2-Phenylnorbornane | >20:1 |

| This compound | Nickel complex | exo-2-Phenylnorbornane | >20:1 |

This interactive table demonstrates the stereochemical outcome of the nickel-catalyzed cross-coupling reaction, supporting the formation of a common radical intermediate. acs.orgnih.govsnnu.edu.cn

Stereospecificity and Stereoselectivity in Nucleophilic Substitution of this compound

The stereochemical outcome of nucleophilic substitution reactions of this compound is highly dependent on the reaction mechanism.

SN1-type Reactions: In reactions proceeding through a carbocation intermediate, the stereoselectivity is high for the formation of the exo product due to the symmetrical nature of the nonclassical ion. smolecule.com

Radical-mediated Reactions: In transition-metal-catalyzed cross-coupling reactions, where a radical intermediate is generated, a high degree of stereoselectivity is also observed. acs.orgnih.govsnnu.edu.cn For instance, both endo- and this compound yield the same exo-substituted product with high diastereoselectivity when coupled with phenylboronic acid in the presence of a nickel catalyst. acs.orgnih.govsnnu.edu.cn This convergence of stereochemical outcome from different starting isomers points to a common radical intermediate. acs.orgnih.govsnnu.edu.cn

Borylation Reactions: The borylation of this compound has been shown to proceed with retention of configuration, yielding exo-2-B(OR)₂norbornane. core.ac.uk This stereospecificity suggests a mechanism where the spatial arrangement of the substituent is preserved. core.ac.uk

| Reaction Type | Intermediate | Stereochemical Outcome | Reference(s) |

| Solvolysis (SN1) | Nonclassical carbocation | Racemic exo-product | smolecule.com |

| Ni-catalyzed cross-coupling | Radical | exo-product (from both exo- and endo-isomers) | acs.orgnih.govsnnu.edu.cn |

| Borylation | (not specified) | exo-product (retention of configuration) | core.ac.uk |

Elimination Reactions of this compound

Elimination reactions of this compound provide further insight into the interplay of structure, base, and solvent in determining reaction pathways.

Base-Catalyzed Dehydrohalogenation Mechanisms

The dehydrohalogenation of this compound is typically achieved using a base. The mechanism of this elimination can vary depending on the reaction conditions. With strong, bulky bases, an E2 (bimolecular elimination) mechanism is often favored. core.ac.uk Studies using sodium diisopropylamide (NaDA) have shown that the reaction can proceed through monomer-based metalations. nih.govsemanticscholar.org The specific nature of the base-substrate interaction, including the aggregation state of the base, plays a crucial role in the reaction mechanism. acs.org

Syn vs. Anti Elimination Pathways

The rigid bicyclic framework of norbornane imposes significant geometric constraints on elimination reactions. While the anti-periplanar arrangement of the hydrogen and leaving group is generally preferred for E2 reactions, this is not always possible in the norbornyl system.

Anti-elimination: The removal of the endo-hydrogen at C3 is an anti-elimination pathway.

Syn-elimination: The removal of the exo-hydrogen at C3 is a syn-elimination pathway.

Studies have shown that this compound can undergo syn-E2 elimination. nih.govsemanticscholar.orgacs.org The competition between syn and anti elimination is influenced by factors such as base association, which can stabilize the transition state for syn elimination. acs.org For example, dehydrobromination of this compound with lithium diisopropylamide (LDA) has been studied to understand the factors governing this competition.

Influence of Solvent and Solvation Effects on Elimination Reaction Rates and Mechanisms

The solvent plays a critical role in the rate and mechanism of elimination reactions of this compound. Solvation of the base can significantly impact its reactivity and the nature of the transition state.

Rate studies of NaDA-mediated dehydrobromination in tetrahydrofuran (B95107) (THF)/hexane solutions have revealed the importance of both primary-shell and secondary-shell solvation effects. nih.govsemanticscholar.org The reaction rate can be dependent on the concentration of THF, indicating its direct involvement in the solvation of the sodium amide base. nih.govacs.org The structure of the solvated base, whether it is a monomer, dimer, or higher aggregate, influences the reaction mechanism. nih.govsemanticscholar.orgacs.orgacs.org For instance, with NaDA, exo-2-norbornyl bromide is eliminated via a disolvated monomer, for which a syn-E2 mechanism is inferred. nih.govsemanticscholar.orgacs.org

| Base | Solvent System | Proposed Mechanism | Key Observation | Reference(s) |

| NaDA | THF/Hexane | syn-E2 via disolvated monomer | Rate dependence on [THF] | nih.govsemanticscholar.orgacs.org |

| LDA | (not specified) | Competition between syn and anti elimination | Base association stabilizes syn transition state | acs.org |

| KOBut | tBuOH | E2 | Favored by strong, bulky base | core.ac.uk |

The formation of this compound from norbornene is a stereochemically controlled process, primarily achieved through the addition of hydrogen bromide. vulcanchem.com The rigid, bicyclic structure of norbornene dictates the stereochemical outcome of this and other addition reactions.

Role of Bromonium Ions and Hydride Shifts in Addition Mechanisms

The addition of bromine to norbornene can proceed through multiple ionic pathways. One key intermediate is the bromonium ion. cdnsciencepub.com The degradation of 2-exo,3-endo-dibromonorbornane formed from the bromination of 5,6-¹⁴C-norbornene has demonstrated that this product arises from two distinct ionic routes. The first involves the formation of a bromonium ion intermediate (or its equivalent). The second route proceeds through a cation formed via a 6,1-hydride shift. cdnsciencepub.comcdnsciencepub.com

In the context of electrophilic addition, such as with HBr, the initial protonation of the norbornene double bond leads to the formation of a carbocation. cutm.ac.inmasterorganicchemistry.com This carbocation is susceptible to rearrangement. Hydride shifts occur when a secondary carbocation can rearrange to a more stable tertiary carbocation by the migration of an adjacent hydrogen atom. masterorganicchemistry.com However, in the case of halogenation with Br₂, the formation of a positively charged bromonium ion intermediate is a key step. reddit.com

A re-investigation of the reaction between norbornene and bromine revealed a complex mixture of products, including bromonortricyclene, this compound, and several dibromide isomers. These dibromides are considered kinetically controlled products of ionic addition. cdnsciencepub.comcdnsciencepub.com

Ionic vs. Radical Addition Mechanisms

The addition of hydrogen bromide (HBr) to norbornene can occur via either an ionic or a radical mechanism, leading to different products.

Ionic Addition: In the absence of radical initiators, the addition of HBr to an alkene like norbornene proceeds through an electrophilic addition mechanism. cutm.ac.insmolecule.com The proton from HBr acts as an electrophile, adding to the double bond to form the most stable carbocation intermediate. cutm.ac.in For norbornene, this leads to the formation of the exo-2-norbornyl cation, which is then attacked by the bromide ion to yield predominantly this compound. This stereoselectivity is attributed to the exo approach being less sterically hindered. vulcanchem.com

Radical Addition: In the presence of peroxides or under UV light, the addition of HBr to alkenes can proceed via a free-radical chain reaction. smolecule.comlibretexts.orginflibnet.ac.in This mechanism involves the homolytic cleavage of the peroxide to generate radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical. The bromine radical then adds to the alkene at the less substituted carbon to form a more stable secondary radical. This radical then abstracts a hydrogen from another HBr molecule to give the anti-Markovnikov product and a new bromine radical, propagating the chain. libretexts.org While HBr readily undergoes radical addition, this process is generally unfavorable for HCl and HI. libretexts.org

It has been noted that in the reaction of norbornene with bromine in carbon tetrachloride, one of the dibromide products is formed to some extent through a radical mechanism. cdnsciencepub.comcdnsciencepub.com

Other Significant Transformation Pathways of this compound

This compound is a versatile substrate for a variety of chemical transformations, allowing for the introduction of diverse functional groups onto the norbornane scaffold.

Reactions with Organometallic Reagents (e.g., Grignard, Organozinc, Organoboron)

This compound readily participates in cross-coupling reactions with various organometallic reagents.

Grignard Reagents: The Grignard reagent of this compound can be prepared by reacting it with magnesium turnings. mpg.de This organomagnesium compound can then be used in subsequent reactions. Iron-catalyzed cross-coupling reactions between this compound and aryl Grignard reagents, such as (4-methoxyphenyl)magnesium bromide, proceed in high yield with retention of stereochemistry. thieme-connect.de Vanadium-catalyzed phenylation with phenylmagnesium bromide also shows interesting reactivity. kyoto-u.ac.jp

Organozinc Reagents: Organozinc reagents are widely used in cross-coupling reactions due to their good functional group tolerance and ability to undergo transmetalation. nih.govacs.org Nickel-catalyzed Negishi couplings of both exo- and endo-2-bromonorbornane with various organometallic reagents, including organozinc compounds, predominantly yield the exo product. nih.govacs.org This stereoconvergence suggests the involvement of a radical intermediate. acs.org

| Organometallic Reagent Type | Catalyst/Conditions | Key Observation | Reference |

|---|---|---|---|

| Grignard (Arylmagnesium bromide) | Iron(III) acetylacetonate | High yield with retention of stereochemistry | thieme-connect.de |

| Organozinc | Nickel catalyst | Predominantly exo product from both exo and endo starting materials | nih.govacs.org |

| Organoboron (B₂pin₂) | Copper nanoparticles | Retention of configuration | rsc.org |

| Organoboron (B₂pin₂) | Nickel/pybox catalyst | >20:1 diastereoselectivity for the exo product from both isomers | acs.orgnih.gov |

Heterogeneous and Homogeneous Reduction Processes of Bromonorbornanes

The reduction of the carbon-bromine bond in bromonorbornanes can be achieved through both heterogeneous and homogeneous catalytic processes.

Heterogeneous Reduction: Heterogeneous reduction of organohalides can be performed using catalysts like platinum(0) with dideuterium. harvard.edu Studies on the reduction of platinum(II) complexes containing exo-2-norbornyl and endo-2-norbornyl ligands have provided insight into the stereochemistry of this process. The reduction of the complex with the exo-2-norbornyl ligand using D₂ results in the incorporation of deuterium (B1214612) into the exo-2 position of the resulting norbornane. dtic.mil This indicates that the heterogeneous reduction of the C-X bond proceeds with retention of configuration. dtic.mil

Homogeneous Reduction: Homogeneous catalysts, which are soluble in the reaction medium, offer an alternative for reduction reactions. nih.govrsc.org While specific examples detailing the homogeneous reduction of this compound are less common in the provided context, the principles of homogeneous catalysis are well-established for the reduction of various functional groups, including carbon-halogen bonds. These processes often involve transition metal complexes that can activate the substrate and a reducing agent in the solution phase.

Advanced Solvolysis Investigations of Exo 2 Bromonorbornane

Solvolytic Reactivity and Rate Studies of Bromonorbornanes

The solvolytic reactivity of 2-bromonorbornane isomers has been a subject of extensive study, providing fundamental insights into reaction mechanisms in bicyclic systems. A key characteristic of the solvolysis of these compounds is the dramatic difference in reaction rates between the exo and endo isomers. The exo isomer undergoes solvolysis at a rate that is significantly higher than that of the endo isomer. This pronounced difference in reactivity is a hallmark of the norbornyl system and has been a central piece of evidence in the long-standing debate over the existence of non-classical carbocations.

While specific rate data for exo-2-bromonorbornane across a wide range of solvents can be elusive in consolidated reports, the behavior of analogous 2-norbornyl halides and arenesulfonates provides a clear and accepted proxy for understanding its reactivity. For instance, studies on the solvolysis of 2-norbornyl chlorides in aqueous acetone (B3395972) have quantified the substantial rate difference between the isomers. As the water content of the solvent increases, and thus its ionizing power, the exo/endo rate ratio also increases, highlighting the sensitivity of the solvolysis rate to solvent properties. datapdf.com

Below is a table illustrating the effect of solvent composition on the solvolysis rate ratio of exo- to endo-2-norbornyl chlorides, which is considered analogous to the behavior of the corresponding bromides.

exo/endo Rate Ratios for Solvolysis of 2-Norbornyl Chlorides in Aqueous Acetone

| Aqueous Acetone (% v/v) | exo/endo Rate Ratio |

|---|---|

| 80 | 221 |

| 70 | 222 |

| 60 | 227 |

| 50 | 276 |

| 40 | 327 |

The consistently high exo/endo rate ratios observed in these systems are attributed to the stereoelectronic requirements of the ionization process. The C-Br bond in the exo isomer is perfectly aligned to receive assistance from the electrons in the C1-C6 sigma bond, a phenomenon known as neighboring group participation. This participation stabilizes the developing positive charge and leads to a lower activation energy for ionization. In contrast, the endo isomer lacks this favorable alignment, resulting in a much slower rate of solvolysis.

Characterization of Non-Classical Carbocation Intermediates in Solvolysis

The solvolysis of this compound is mechanistically significant due to the formation of the 2-norbornyl cation, the archetypal example of a non-classical carbocation. mpg.deunacademy.com This intermediate has been the focus of one of the most significant debates in the history of physical organic chemistry. core.ac.uk The "non-classical ion controversy" centered on whether the 2-norbornyl cation was a pair of rapidly equilibrating classical carbocations or a single, bridged, non-classical structure. mpg.de

Decades of research, employing a variety of spectroscopic and chemical techniques, have provided compelling evidence for the non-classical nature of the 2-norbornyl cation. The definitive confirmation came from the X-ray crystallographic analysis of a stable salt of the 2-norbornyl cation, which unequivocally showed a bridged, non-classical geometry. mpg.dewikipedia.org

The structure of the non-classical 2-norbornyl cation features a three-center two-electron bond, where the C1, C2, and C6 atoms share a pair of electrons. unacademy.comwikipedia.org This delocalization of sigma bond electrons results in a pentacoordinate carbon atom (at C6) and a structure that is more stable than either of the hypothetical classical ions. The positive charge is distributed over these three centers, which explains the unique reactivity and stereochemical outcomes observed in the solvolysis of exo-norbornyl derivatives. slideshare.net The formation of this symmetrical intermediate from the exo precursor leads to the exclusive formation of exo products, as the nucleophile can attack from either the C1 or C2 position, both of which are shielded from the endo face. wpmucdn.com

Neighboring Group Participation Effects in Bromonorbornane Solvolysis

The exceptionally high rate of solvolysis of this compound compared to its endo isomer is a direct consequence of neighboring group participation (NGP), also referred to as anchimeric assistance. wikipedia.org In this case, the participating group is not a heteroatom with lone pairs or a pi system, but rather the electrons of a sigma bond. Specifically, the C1-C6 sigma bond provides intramolecular nucleophilic assistance to the departure of the bromide leaving group from the C2 position. slideshare.net

This participation is only possible from the exo position due to the rigid, bicyclic structure of the norbornane (B1196662) framework. The anti-periplanar alignment of the C1-C6 bond with the C2-Br bond in the exo isomer allows for effective overlap of the sigma bonding orbitals with the developing empty p-orbital at C2 as the C-Br bond breaks. wpmucdn.com This orbital overlap stabilizes the transition state, lowering the activation energy and thus accelerating the reaction rate. wpmucdn.com

The mechanism can be depicted as a concerted process where the C1-C6 bond assists in pushing out the leaving group, leading directly to the formation of the bridged, non-classical 2-norbornyl cation. slideshare.net This is in stark contrast to the solvolysis of the endo isomer, where the geometric arrangement is unfavorable for such participation. The endo C-Br bond is not properly aligned with any neighboring sigma bonds to receive similar assistance. Consequently, the solvolysis of the endo isomer proceeds at a much slower rate and is thought to occur through a mechanism with more classical carbocation character. The significant rate enhancement for the exo isomer is therefore a powerful demonstration of the role of sigma-bond participation in solvolysis reactions.

Solvent Effects on Solvolysis Mechanisms of Halonorbornanes

The choice of solvent plays a critical role in the solvolysis of halonorbornanes, influencing both the reaction rate and the mechanistic pathway. Solvolysis reactions are, by definition, reactions where the solvent acts as the nucleophile. youtube.comyoutube.com For reactions proceeding through an SN1-type mechanism, such as the solvolysis of this compound, polar protic solvents are particularly effective. libretexts.orglibretexts.org These solvents, like water, alcohols, and carboxylic acids, can stabilize the charged intermediates and transition states through hydrogen bonding and their high dielectric constants. libretexts.org

The effect of the solvent's ionizing power on the solvolysis rate can be quantified using the Grunwald-Winstein equation: wikipedia.orgiupac.org

log(k/k₀) = mY

where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), Y is a measure of the solvent's ionizing power, and m is a parameter that reflects the sensitivity of the substrate to the solvent's ionizing power. wikipedia.org A high m value (close to 1.0) is indicative of a mechanism with a high degree of charge separation in the transition state, characteristic of an SN1 process and the formation of a carbocation intermediate. wikipedia.org Studies on 2-adamantyl systems, which are considered to undergo solvolysis via a pure SN1 (or kc) mechanism, are often used as a benchmark. osti.gov

Interestingly, detailed studies on the effect of solvent on the exo/endo rate ratio for 2-norbornyl derivatives have shown that a plot of log kexo versus log kendo is linear over a wide range of solvents. osti.gov This linearity suggests that the transition states for both isomers are similarly affected by changes in solvent ionizing power, challenging the simple interpretation that the exo isomer reacts by a solvent-insensitive neighboring group participation pathway (kΔ) while the endo isomer reacts by a solvent-dependent nucleophilic substitution pathway (ks). osti.gov Instead, it is proposed that the solvolysis of both isomers proceeds through processes that are essentially ionization-controlled (kc), with the rate difference arising from the inherent structural advantages of the exo isomer for ionization. datapdf.comosti.gov

Comparative Solvolysis Studies of Exo vs. Endo Isomers of Bromonorbornane

The most striking feature when comparing the solvolysis of exo- and endo-2-bromonorbornane is the profound difference in their reaction rates. The exo isomer consistently reacts hundreds of times faster than the endo isomer under the same conditions. slideshare.net For example, in the acetolysis of the corresponding brosylates, the exo/endo rate ratio is approximately 350. slideshare.net This high exo/endo rate ratio is a general feature of 2-norbornyl systems and is considered definitive evidence for the involvement of neighboring group participation in the solvolysis of the exo isomer. wpmucdn.com

The mechanistic interpretation for this rate difference lies in the stereoelectronic favorability of the exo position for sigma bond participation. The C1-C6 bond is positioned anti-periplanar to the leaving group at the C2-exo position, allowing for an efficient delocalization of the bonding electrons into the developing p-orbital of the carbocation. wpmucdn.com This participation stabilizes the transition state and leads to the formation of the symmetrical, non-classical 2-norbornyl cation.

In contrast, the C2-endo position is sterically hindered and electronically disfavored for ionization. There is no neighboring sigma bond in a suitable orientation to provide anchimeric assistance. As a result, the solvolysis of the endo isomer proceeds much more slowly and is believed to involve a transition state that more closely resembles a classical secondary carbocation.

The stereochemical outcome of the reactions also differs significantly. Solvolysis of the exo isomer leads exclusively to the formation of exo products, and if the starting material is optically active, the product is racemic. slideshare.netwpmucdn.com This is consistent with the formation of a symmetrical, achiral non-classical carbocation intermediate. The nucleophilic attack occurs with equal probability at C1 and C2, both from the exo face, leading to racemization. The solvolysis of the endo isomer, however, is more complex and can lead to a mixture of products, including rearranged products, which is indicative of a different, likely classical, carbocationic pathway.

Relative Solvolysis Rates of 2-Norbornyl Arenesulfonates

| Isomer | Leaving Group | Relative Rate | Key Feature |

|---|---|---|---|

| exo | Brosylate | 350 | Neighboring group participation |

| endo | Brosylate | 1 | No participation |

| exo | Tosylate | 280 | Neighboring group participation |

| endo | Tosylate | 1 | No participation |

Stereochemical Research in Exo 2 Bromonorbornane Chemistry

Configurational Stability and Epimerization Processes

The configurational stability of exo-2-bromonorbornane is intrinsically linked to the behavior of the 2-norbornyl cation, a species that has been at the center of the enduring "non-classical ion" debate. Early seminal work by Saul Winstein on the solvolysis of norbornyl sulfonates laid the groundwork for our understanding of the stereochemical fate of substituents at the C2 position.

A key finding is that the solvolysis of either exo- or endo-2-norbornyl derivatives leads predominantly to the exo product. More strikingly, the solvolysis of an enantiomerically enriched exo-2-norbornyl sulfonate results in a completely racemic exo-norbornyl acetate. This loss of optical activity provides compelling evidence for the intermediacy of a symmetrical, achiral carbocation. The currently accepted explanation involves the formation of the non-classical 2-norbornyl cation, where the positive charge is delocalized over C1, C2, and C6, resulting in a bridged structure with a plane of symmetry.

This intermediate can be attacked by a nucleophile from either side of this plane with equal probability, leading to a racemic mixture of the exo product. The term epimerization, in this context, refers to the loss of the initial stereochemical information at C2 during the course of the reaction.

Table 1: Stereochemical Outcome of Solvolysis of 2-Norbornyl Derivatives This table illustrates the typical stereochemical outcome of solvolysis reactions of 2-substituted norbornanes, highlighting the loss of stereochemical integrity.

| Starting Material | Reaction Conditions | Major Product | Stereochemical Outcome |

|---|---|---|---|

| Enantiomerically pure exo-2-norbornyl sulfonate | Acetolysis | exo-Norbornyl acetate | Racemic |

Diastereoselectivity and Enantioselectivity in Reactions Involving this compound

The inherent structural features of the norbornane (B1196662) skeleton impose significant diastereoselectivity on reactions occurring at or near the bicyclic core. In reactions involving this compound, the approach of reagents is heavily biased.

Diastereoselectivity:

The predominant stereochemical outcome in reactions of norbornane derivatives is exo attack. The concave endo face is sterically hindered by the C5-C6 ethano bridge and the C7 methylene (B1212753) bridge. Consequently, nucleophiles, electrophiles, and reagents in addition reactions preferentially approach from the more accessible convex exo face. For instance, the reduction of 2-norbornanone yields predominantly endo-2-norbornol, as the hydride reagent attacks from the less hindered exo face. While this compound already possesses an exo substituent, any subsequent reaction at a different position on the ring will also be subject to this steric bias.

Enantioselectivity:

Achieving high enantioselectivity in reactions of this compound often requires the use of chiral catalysts or reagents. The prochiral nature of intermediates, such as the 2-norbornyl cation, or the enantiotopic faces of related ketones, allows for differentiation by a chiral environment. For example, asymmetric reductions of 2-norbornanone using chiral reducing agents can produce optically active endo- and exo-norbornols with varying degrees of enantiomeric excess.

Table 2: Illustrative Stereoselectivity in Reactions Related to the Norbornane System This table provides examples of the high diastereoselectivity and potential for enantioselectivity in reactions involving the norbornane framework.

| Reaction | Substrate | Reagent/Catalyst | Major Product | Typical Stereoselectivity |

|---|---|---|---|---|

| Reduction | 2-Norbornanone | LiAlH₄ | endo-2-Norbornol | High diastereoselectivity (endo:exo > 9:1) |

| Asymmetric Reduction | 2-Norbornanone | Chiral borane (B79455) reagent | Optically active endo-2-Norbornol | High enantiomeric excess (e.g., >90% ee) |

Influence of Bridged Bicyclic Architecture on Reaction Stereochemistry

The rigid, strained bicyclo[2.2.1]heptane framework of norbornane is the primary determinant of its reaction stereochemistry. Unlike conformationally mobile cyclohexanes, the norbornane skeleton is locked, leading to distinct and sterically different faces.

The key structural features influencing stereochemistry are:

The Ethano Bridge (C5-C6): This bridge effectively shields the endo face of the molecule, making it less accessible to incoming reagents.

The Methylene Bridge (C7): The C7 bridge further contributes to the steric congestion of the endo face. The syn and anti positions at C7 also have distinct steric environments.

Strain: The inherent ring strain in the norbornane system can influence reaction rates and the stability of intermediates. For example, the formation of the non-classical cation is in part driven by the relief of strain.

This fixed geometry leads to a pronounced facial selectivity. Reactions are overwhelmingly directed to the exo face, as it presents a less sterically encumbered pathway for reagent approach. This principle of exo selectivity is a cornerstone of norbornane chemistry and is observed in a vast array of transformations, including additions to norbornenes, nucleophilic attacks on norbornanones, and the approach of radicals.

Application of Stereochemical Probes and Labeled Compounds in Mechanistic Studies

The study of the 2-norbornyl cation and its rearrangements has been a fertile ground for the use of stereochemical probes and isotopic labeling to unravel complex mechanistic pathways.

Isotopic Labeling:

Deuterium (B1214612) (²H) and carbon-14 (B1195169) (¹⁴C) have been instrumental in tracing the fate of individual atoms during reactions of norbornyl systems. Classic experiments involving the solvolysis of deuterated this compound have provided definitive evidence for the extensive scrambling of atoms that occurs through the intermediacy of the non-classical cation.

For example, starting with this compound specifically labeled with deuterium at the C2 position, the product shows a distribution of the deuterium label across multiple positions in the norbornane skeleton. This scrambling is a direct consequence of the rapid Wagner-Meerwein shifts and hydride shifts that occur within the carbocation intermediate, processes that are degenerate in the symmetrical non-classical ion.

Table 3: Use of Isotopic Labeling in Mechanistic Studies of the 2-Norbornyl Cation This table highlights key isotopic labeling experiments that have been crucial in elucidating the mechanism of reactions involving the 2-norbornyl cation.

| Labeled Compound | Reaction | Observation | Mechanistic Implication |

|---|---|---|---|

| This compound-¹⁴C₂ | Acetolysis | ¹⁴C label is distributed among C1, C2, and C6 in the product. | Evidence for the bridged, non-classical structure of the intermediate where these positions are equivalent. |

These elegant labeling studies have been pivotal in substantiating the non-classical ion theory and provide a powerful demonstration of how stereochemical probes can be used to map out intricate reaction mechanisms that would otherwise be invisible.

Computational Chemistry and Theoretical Studies of Exo 2 Bromonorbornane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure and inherent reactivity of exo-2-bromonorbornane. Molecular orbital theory provides a fundamental understanding of its chemical bonding and reactivity patterns. smolecule.com The bicyclic framework of norbornane (B1196662), upon which this compound is based, induces significant strain and unique electronic properties compared to simpler monocyclic systems. smolecule.com

Density Functional Theory (DFT) calculations, a common quantum chemical method, have been employed to study various aspects of this compound's behavior. For instance, DFT has been used to investigate the energetics of reaction pathways, such as in ruthenium-catalyzed C-H and decarboxylative C-C alkylation reactions where this compound acts as an alkylating agent. nih.gov These calculations help in understanding the site-selectivity observed in such reactions. nih.gov

Furthermore, theoretical studies have explored the reactivity of the norbornyl system with nucleophiles, highlighting the influence of substituents on the reaction mechanism. conicet.gov.ar The presence of a bromine atom in the exo position significantly influences the molecule's reactivity in nucleophilic substitution and elimination reactions. smolecule.com The electronic structure dictates the propensity for the formation of the 2-norbornyl cation, a key intermediate in many of its reactions. smolecule.com

Transition State Modeling and Energy Profile Analysis for Reactions

Computational modeling of transition states and the analysis of reaction energy profiles are powerful tools for understanding the kinetics and mechanisms of reactions involving this compound. DFT calculations have been used to model the transition states for various reactions, including those mediated by transition metals. nih.gov

In the context of elimination reactions, computational studies have explored the transition structures for dehydrohalogenation reactions mediated by bases like sodium diisopropylamide (NaDA). nih.govsemanticscholar.org These studies suggest a syn E2 mechanism for this compound, and the calculated transition structures are consistent with experimental kinetic data. nih.govsemanticscholar.org The energy profiles for these reactions help to explain the observed product distributions and reaction rates.

The solvolysis of this compound, leading to the formation of the controversial non-classical 2-norbornyl cation, has also been a subject of intense computational investigation. smolecule.com Calculations have been used to validate the bridged structure of this cation and to understand the stereochemical outcomes of solvolysis reactions. smolecule.com

Prediction and Elucidation of Reaction Mechanisms via Computational Methods

Computational methods have been pivotal in predicting and elucidating the mechanisms of a wide array of reactions involving this compound. These theoretical investigations often provide a level of detail that is inaccessible through experimental means alone.

One significant area of study has been the elucidation of radical reaction mechanisms. For instance, in nickel-catalyzed cross-coupling reactions, computational studies support the formation of a radical intermediate from the alkyl halide. acs.org The observation that both endo- and this compound yield the same exo product with high diastereoselectivity is consistent with a common radical intermediate. acs.orgacs.org Similarly, in photoredox-catalyzed hydroalkylation reactions, computational and experimental studies have pointed towards a radical-mediated mechanism. rsc.org

DFT calculations have also been employed to understand the mechanism of electron transfer reactions. Studies on the reaction of this compound with various anions have used theoretical calculations to explain the observed reactivity based on a mechanism involving reductive cleavage. conicet.gov.ar

In addition, computational methods have been used to probe the mechanisms of elimination reactions. For NaDA-mediated dehydrobrominations, computational studies have helped to infer a syn E2 mechanism for this compound. nih.govsemanticscholar.org The modeling of transition states and intermediates provides a detailed picture of the reaction pathway. nih.govsemanticscholar.org

Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts)

The prediction of spectroscopic parameters, particularly NMR chemical shifts, through quantum chemical calculations has become a valuable tool for structural elucidation. For complex molecules like this compound and its derivatives, theoretical predictions can aid in the assignment of complex spectra.

The complete analysis and assignment of the ¹H NMR spectrum of this compound have been reported, utilizing high-field NMR in conjunction with COSY and proton-carbon correlation experiments. modgraph.co.uk Theoretical calculations of proton substituent chemical shifts (SCS) have been a subject of interest for many years, with early attempts to correlate them with substituent electronegativity. modgraph.co.uk However, for bicyclic systems, it was found that stereochemistry plays a crucial role that cannot be explained by simple inductive effects. modgraph.co.uk

More advanced computational methods, such as Gauge-Including Atomic Orbital (GIAO) calculations, have been used to predict ¹H and ¹³C chemical shifts. researchgate.net These methods can achieve good accuracy, with average deviations of around 0.12 ppm for ¹H chemical shifts when using appropriate functionals and basis sets. researchgate.net The inclusion of solvent effects in the calculations can significantly improve the accuracy of the predictions. researchgate.net

Below is a table comparing some of the experimentally observed ¹H NMR chemical shifts for this compound in CDCl₃ with assigned protons. chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| A | 3.986 |

| B | 2.514 |

| C | 2.313 |

| D | 2.05 |

| E | 1.855 |

| F | 1.637 |

| G | 1.480 |

| J | 1.288 |

| K | 1.179 |

| L | 1.088 |

Molecular Dynamics Simulations and Conformational Analysis (General academic aspect)

While specific molecular dynamics (MD) simulations focused solely on this compound are not extensively documented in the provided context, the general academic application of this technique is highly relevant to understanding its dynamic behavior and conformational landscape. MD simulations allow for the study of the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and interactions with its environment.

In a broader context, MD simulations are frequently used to study the solvation of molecules, which can have a significant impact on reaction rates and mechanisms. For instance, studies on dehydrohalogenation reactions have highlighted the importance of the solvation of the base in determining the reaction pathway. nih.govsemanticscholar.orgacs.org MD simulations could provide a more detailed picture of the solvent structure around this compound and the reacting species.

Furthermore, conformational analysis is a key component in the theoretical prediction of spectroscopic parameters, as the calculated values are often an average over the populated conformations. Understanding the conformational behavior of this compound is therefore essential for accurate theoretical modeling of its properties and reactivity.

Advanced Spectroscopic Characterization for Mechanistic Insights in Exo 2 Bromonorbornane Studies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy stands as a primary tool for the detailed structural analysis of exo-2-bromonorbornane in solution. The complexity of its spectrum, even at high frequencies like 400 MHz, necessitates a combination of one-dimensional and two-dimensional techniques for complete assignment. modgraph.co.ukresearchgate.net

The complete assignment of the ¹H NMR spectrum of this compound requires high-field instrumentation due to significant signal overlap. modgraph.co.ukcapes.gov.br The proton geminal to the bromine substituent (H2) is readily identified. However, the rigid bicyclo[2.2.1]heptane framework results in complex coupling patterns for the other protons. modgraph.co.uk The chemical shifts and multiplicities are influenced by the fixed dihedral angles between adjacent protons. For instance, the bridgehead protons (H1, H4) and the various exo and endo protons at positions 3, 5, and 6 exhibit distinct resonances that can be resolved and assigned using techniques discussed below. capes.gov.br

A representative analysis of the ¹H NMR spectrum in CDCl₃ provides the following assignments:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H1 | ~2.50 | br s |

| H2-endo | ~3.95 | m |

| H3-exo | ~2.35 | m |

| H3-endo | ~1.80 | m |

| H4 | ~2.30 | br s |

| H5-exo/H6-exo | ~1.60 | m |

| H5-endo/H6-endo | ~1.15 | m |

| H7-syn | ~1.85 | m |

| H7-anti | ~1.30 | m |

Note: Specific chemical shift values can vary slightly based on solvent and concentration. The assignments are based on comprehensive 2D NMR analysis. modgraph.co.uk

The ¹³C NMR spectrum provides information on the seven distinct carbon environments in the this compound molecule. The carbon atom bearing the bromine (C2) is significantly deshielded and appears downfield. The bridgehead carbons (C1 and C4) and the methylene (B1212753) bridge carbon (C7) can be distinguished based on their chemical shifts and by using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which differentiate between CH, CH₂, and CH₃ groups. The remaining methylene carbons (C3, C5, C6) are assigned based on correlations with their attached protons. researchgate.net The exo-orientation of the bromine substituent influences the chemical shift of the C7 bridge carbon due to the γ-gauche effect. beilstein-journals.org

A typical ¹³C NMR spectral assignment for this compound is as follows:

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~43.0 |

| C2 | ~55.0 |

| C3 | ~40.0 |

| C4 | ~36.0 |

| C5 | ~29.0 |

| C6 | ~23.0 |

| C7 | ~35.0 |

Note: Values are approximate and serve for illustrative purposes. Assignments are confirmed by heteronuclear correlation experiments. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the complex ¹H and ¹³C spectra of this compound. researchgate.netcapes.gov.br

COSY (COrrelation SpectroscopY): This homonuclear experiment maps proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It reveals which protons are adjacent to each other in the molecule. For example, a cross-peak between the H2-endo proton and the H1 and H3 protons confirms their connectivity. modgraph.co.uk This is essential for tracing the carbon skeleton's proton network. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduepfl.ch By combining the ¹H and ¹³C spectra, an HSQC experiment allows for the unambiguous assignment of carbon resonances based on their known proton assignments, or vice-versa. modgraph.co.ukepfl.ch

Together, these 2D techniques provide a comprehensive and unambiguous map of the molecular structure, verifying the assignments made from 1D spectra. modgraph.co.ukcapes.gov.br

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. epfl.ch It is based on through-space dipolar coupling. For this compound, NOE studies are definitive in confirming the exo stereochemistry of the bromine atom.

In an NOE experiment (such as NOESY or 1D NOE difference spectroscopy), irradiation of the H2-endo proton (the proton on the same carbon as the bromine) would show a significant NOE enhancement to the protons on the underside of the bicyclic system, specifically the endo protons at C5 and C6. Conversely, no NOE would be expected between H2-endo and the bridge carbon protons (H7-syn and H7-anti). This spatial relationship is unique to the exo isomer and provides unequivocal proof of its stereochemistry. beilstein-journals.orgacs.orgacs.org

X-ray Crystallography for Absolute Configuration Determination

While NMR provides the structure in solution, X-ray crystallography offers definitive proof of the three-dimensional structure, including bond lengths, bond angles, and the absolute configuration in the solid state. dtic.mil Although this compound itself is a liquid at room temperature, crystalline derivatives can be prepared for analysis. smolecule.com

Studies on related crystalline compounds, such as (+)-2-exo-bromonorbornane-1-carboxylic acid, have successfully used X-ray analysis to establish the absolute configuration. rsc.org The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the creation of a detailed electron density map, from which the precise position of each atom, including the exo-bromine, can be determined. smolecule.comrsc.org This technique has confirmed the (1S,2S,4R) absolute configuration for specific enantiomers, providing an ultimate reference point for stereochemical assignments. smolecule.comvulcanchem.com

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation pattern upon ionization, typically by electron impact (EI). The molecular ion peak (M⁺) is observed at m/z 174 and 176, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), with their characteristic ~1:1 intensity ratio. rit.edunist.gov

The primary fragmentation pathway involves the loss of the bromine atom to form the norbornyl cation at m/z 95. rit.edu This cation is a prominent peak in the spectrum. Further fragmentation of the norbornyl cation can occur, leading to other characteristic ions. One notable fragment is observed at m/z 67, which can arise from the loss of ethylene (B1197577) (C₂H₄) from the norbornyl cation. rit.edu The analysis of these fragmentation patterns is useful for confirming the identity of the compound and can provide insights into the stability of the resulting carbocations.

| m/z (mass/charge) | Proposed Fragment | Notes |

| 174, 176 | [C₇H₁₁Br]⁺ | Molecular ion (M⁺), showing bromine isotope pattern |

| 95 | [C₇H₁₁]⁺ | Norbornyl cation, from loss of Br radical |

| 67 | [C₅H₇]⁺ | From loss of C₂H₄ from the norbornyl cation |

Reactivity of Exo 2 Bromonorbornane Derivatives and Analogues

Structure-Reactivity Relationships within Substituted Norbornanes

The relationship between the structure of a substituted norbornane (B1196662) and its chemical reactivity is a cornerstone of physical organic chemistry. The stereochemistry of the substituent, particularly the distinction between the exo and endo positions, plays a critical role.

Early studies by Saul Winstein on the acetolysis of norbornyl sulfonates revealed that exo-substituted isomers react significantly faster than their endo counterparts. For instance, 2-exo-norbornyl brosylate undergoes acetolysis 350 times faster than the endo isomer. wikipedia.org This rate enhancement is attributed to anchimeric assistance, where the C1-C6 sigma bond participates in the departure of the leaving group, leading to the formation of a stabilized, nonclassical 2-norbornyl cation intermediate. wikipedia.org This symmetrical, bridged cation explains why solvolysis of either the exo or endo starting material yields almost exclusively the exo product. wikipedia.org

The presence of other substituents on the norbornane ring further modulates this reactivity. In reactions proceeding via an electron transfer mechanism, such as those with organometallic reagents, the presence of a carbonyl group can facilitate the reaction. For example, while exo-2-chloronorbornane (B1593384) is unreactive with diphenylphosphide (Ph₂P⁻) ions under photostimulation, exo-2-bromonorbornane reacts to form the corresponding phosphine (B1218219). conicet.gov.ar The reactivity is enhanced in oxo-substituted derivatives; 3-chloronorbornan-2-one reacts with thiophenoxide (PhS⁻) ions, whereas the non-oxo-substituted chloro-analogue is unreactive under the same conditions. conicet.gov.ar This suggests that the carbonyl group facilitates the initial electron transfer step.

Elimination reactions are also highly sensitive to the structure of the norbornane derivative. The dehydrohalogenation of (±)-2-exo-bromonorbornane has been used to probe the reactivity of base systems like lithium diisopropylamide (LDA). The reaction rate is dependent on the aggregation state of the LDA, which is influenced by solvating ligands like TMEDA, TMCDA, and PMDTA. acs.org These studies show that both monomeric and dimeric forms of solvated LDA are active in the elimination, highlighting how the reagent's structure influences its reactivity with the norbornane substrate. acs.org

| Substrate/System | Relative Rate/Observation | Reaction Type | Key Structural Influence | Ref |

| exo-2-Norbornyl brosylate vs. endo-2-Norbornyl brosylate | kexo / kendo = 350 | Acetolysis | Anchimeric assistance from C1-C6 σ-bond in exo isomer. | wikipedia.org |

| This compound vs. exo-2-Chloronorbornane | exo-Br is reactive, exo-Cl is unreactive with Ph₂P⁻. | SRN1 Substitution | Weaker C-Br bond compared to C-Cl bond facilitates radical anion formation. | conicet.gov.ar |

| 3-Chloronorbornan-2-one vs. exo-2-Chloronorbornane | Oxo-derivative is reactive, non-oxo is unreactive with PhS⁻. | SRN1 Substitution | The carbonyl group acts as an electron acceptor, facilitating electron transfer. | conicet.gov.ar |

| cis-4-tert-Butylcyclohexyl bromide vs. trans isomer | kcis > ktrans with NaDA | Dehydrobromination | Preference for elimination of the axial bromide in the cis isomer. | acs.org |

| This compound with LDA | Reactivity depends on [ligand]; involves monomeric and dimeric LDA. | Dehydrohalogenation | Ligand solvation of the base (LDA) controls its aggregation and reactivity. | acs.org |

Functional Group Interconversions on the Norbornane Scaffold

The norbornane skeleton, with this compound as a versatile starting point, allows for a wide range of functional group interconversions. These transformations are crucial for synthesizing diverse derivatives for further study or as part of a larger synthetic strategy.

Nucleophilic substitution is a primary method for functionalization. The bromine atom in this compound can be displaced by various nucleophiles. For instance, reaction with diphenylphosphide (Ph₂P⁻) or thiophenoxide (PhS⁻) ions in liquid ammonia (B1221849) under irradiation yields the corresponding exo-2-norbornyldiphenylphosphine and sulfide (B99878) derivatives, respectively, via an SRN1 mechanism. conicet.gov.ar The reaction with Ph₂P⁻ gives a high yield of the substituted product (92%, isolated as the oxide) with a strong preference for the exo isomer (exo/endo = 19). conicet.gov.ar

The conversion of alcohols to bromides is another key interconversion. The reaction of (+)-endo-norbornan-2-ol with triphenylphosphine (B44618) and bromine provides a method to generate (+)-exo-2-bromonorbornane. thieme-connect.de This reaction proceeds with a complete inversion of configuration, consistent with an SN2 mechanism where the intermediate alkoxyphosphonium bromide is attacked by the bromide ion from the side opposite the leaving group. thieme-connect.de This stereospecificity is highly valuable for controlling the stereochemistry of the norbornane core.

Elimination reactions provide access to unsaturated norbornane derivatives. Dehydrobromination of this compound derivatives can lead to the formation of norbornene. vulcanchem.com For example, the dehydrobromination of this compound-1-acetic acid selectively produces 1-(norborn-2-ylidene) acetic acid, demonstrating how the rigid framework can control the regioselectivity of elimination. vulcanchem.com

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Ref |

| This compound | Ph₂P⁻, hν | exo- and endo-2-Norbornyldiphenylphosphine | SRN1 | conicet.gov.ar |

| This compound | PhS⁻, hν | exo-2-Norbornylphenylsulfide | SRN1 | conicet.gov.ar |

| (+)-endo-Norbornan-2-ol | PPh₃, Br₂ | (+)-exo-2-Bromonorbornane | SN2 | thieme-connect.de |

| This compound | Lithium Diisopropylamide (LDA) | Nortricyclene and Norbornene | E2 Elimination | acs.org |

| This compound-1-acetic acid | Base (unspecified) | 1-(Norborn-2-ylidene) acetic acid | Dehydrobromination | vulcanchem.com |

Synthesis of Complex Organic Molecules Incorporating Norbornyl Units

The unique three-dimensional structure and rigidity of the norbornane framework make it an attractive scaffold for the synthesis of complex organic molecules, including those with potential biological activity. vulcanchem.com Derivatives of this compound serve as key building blocks in these synthetic endeavors.

One direct application is the C-alkylation of phenols. The non-catalyzed thermal reaction of this compound with phenol (B47542) results in the formation of both ortho- and para-substituted products, namely 2-(exo-2-norbornyl)phenol and 4-(exo-2-norbornyl)phenol. tandfonline.com This reaction provides a straightforward route to incorporate the bulky, lipophilic norbornyl group onto an aromatic ring.

The norbornane framework can also be annelated with heterocyclic rings. A one-pot method has been developed for the synthesis of norbornane-annelated 1H-phospholan oxides. mdpi.com This process involves the reaction of norbornene derivatives with triethylaluminum (B1256330) to form an aluminacyclopentane, which then reacts in situ with phosphorus trichloride. The resulting fused phosphine oxides are of interest as monomers for creating new catalysts. mdpi.com

Furthermore, substituted norbornenes, which can be accessed from bromonorbornanes via elimination and subsequent reactions, are excellent substrates for 1,3-dipolar cycloaddition reactions. These reactions have been used to synthesize norbornanes carrying fused heterocycles. rsc.org Such strategies expand the chemical space accessible from simple norbornane precursors, leading to complex polycyclic architectures.

| Norbornane Precursor | Reaction Partner(s) | Reaction Type | Complex Product | Ref |

| This compound | Phenol | Friedel-Crafts-type Alkylation | 2-(exo-2-Norbornyl)phenol and 4-(exo-2-Norbornyl)phenol | tandfonline.com |

| Norbornene derivatives | Et₃Al, then PCl₃ | Cycloalumination / Substitution | Norbornane-annelated 1H-phospholan oxides | mdpi.com |

| Substituted Norbornenes | Dipolarophiles (e.g., azides, nitrile oxides) | 1,3-Dipolar Cycloaddition | Norbornanes with fused heterocycles (e.g., isoxazolines) | rsc.orgrsc.org |

Interactions with Catalytic Systems in Organic Synthesis Involving Exo 2 Bromonorbornane

Palladium-Catalyzed Transformations

Palladium catalysts are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of exo-2-bromonorbornane, palladium-catalyzed reactions have been instrumental in understanding reaction mechanisms, particularly the nature of the oxidative addition and reductive elimination steps.

One notable application is the Heck reaction, which couples alkyl halides with alkenes. The reaction of this compound with styrene, catalyzed by a palladium complex, yields (E)-β-(exo-2-Norbonyl)styrene. For instance, using a Pd(PPh₃)₄/dppf catalyst system in trifluorotoluene, the product was obtained in 72% yield with a high trans/cis selectivity of 24:1. rsc.orgntu.edu.sg This high stereoselectivity is a common feature in Heck reactions involving styrenes. ntu.edu.sg

The mechanism of palladium-catalyzed reactions involving alkyl halides can be complex. While some reactions with primary alkyl halides are thought to proceed via an Sₙ2-type oxidative addition, reactions with secondary substrates like this compound may involve radical intermediates. acs.orgnih.gov For example, in the palladium-catalyzed cross-coupling of secondary alkyl bromides with nitrogen nucleophiles, the formation of radical intermediates is proposed, which are generated through a single-electron-transfer (SET) from a palladium(0) complex to the alkyl halide. nih.gov

Mechanistic studies on the reductive elimination step, which is crucial for product formation, have been conducted using norbornylpalladium complexes. Studies on three-coordinate norbornylpalladium amido complexes ligated by N-heterocyclic carbene (NHC) ligands have shown that reductive elimination to form C-N bonds occurs with retention of configuration at the alkyl group, suggesting a concerted pathway. acs.orgnih.gov The electronic properties of the ancillary ligands significantly influence the rate of this step. acs.orgnih.gov

| Catalyst System | Solvent | Product | Yield (%) | trans/cis Ratio | Reference |

| Pd(PPh₃)₄ / dppf | PhCF₃ | (E)-β-(exo-2-Norbonyl)styrene | 72 | 24:1 | rsc.orgntu.edu.sg |

Nickel-Catalyzed Reactions

Nickel catalysis offers a powerful alternative to palladium, often providing complementary reactivity, especially for challenging substrates like secondary alkyl halides. Nickel-catalyzed cross-coupling reactions of this compound have been pivotal in demonstrating the involvement of radical intermediates.

A key observation is that both exo- and endo-2-bromonorbornane often yield the same exo-substituted product with high diastereoselectivity. acs.orgnih.govresearchgate.netacs.orgresearchgate.netsnnu.edu.cnmit.edu For example, in the Suzuki-Miyaura coupling with phenylboronic acid, both isomers of 2-bromonorbornane produce exo-2-phenylnorbornane with a diastereoselectivity greater than 20:1. acs.orgnih.govresearchgate.netharvard.edu This stereoconvergence strongly suggests the formation of a common norbornyl radical intermediate, which then reacts further. The greater thermodynamic stability of the exo product directs the final outcome.

Similarly, in nickel-catalyzed silylation reactions with silylboron reagents, both exo- and endo-2-bromonorbornane afford the same 7:1 mixture of exo:endo silylated products, further supporting a radical pathway. caltech.edunih.gov The reactivity trend in these reactions, where more substituted alkyl bromides react faster, is also consistent with the formation of a stable radical intermediate. mit.edunih.gov

| Starting Material | Coupling Partner | Catalyst System | Product | Diastereomeric Ratio (exo:endo) | Reference |

| This compound | Phenylboronic acid | Ni(cod)₂ / s-Bu-Pybox | exo-2-Phenylnorbornane | >20:1 | acs.orgnih.govresearchgate.net |

| endo-2-Bromonorbornane | Phenylboronic acid | Ni(cod)₂ / s-Bu-Pybox | exo-2-Phenylnorbornane | >20:1 | acs.orgnih.govresearchgate.net |

| This compound | Silylboron reagent | NiBr₂·diglyme | 2-Silylnorbornane | 7:1 | caltech.edunih.gov |

| endo-2-Bromonorbornane | Silylboron reagent | NiBr₂·diglyme | 2-Silylnorbornane | 7:1 | caltech.edunih.gov |

Other Transition Metal Catalysis (e.g., Copper, Iron)

Besides palladium and nickel, other transition metals like copper and iron have also been utilized in reactions involving this compound. These metals offer cost-effective and sustainable alternatives.

Iron-catalyzed cross-coupling reactions have shown effectiveness in coupling alkyl halides with organometallic reagents. For instance, the iron-catalyzed reaction of this compound with (4-methoxyphenyl)magnesium bromide proceeds in high yield with retention of stereochemistry. thieme-connect.de This result suggests that the reaction may proceed through radical intermediates, where the lifetime of the radical and the rate of its subsequent reaction determine the stereochemical outcome. thieme-connect.de

Copper-catalyzed systems are particularly useful for borylation reactions. The copper(II)-catalyzed borylation of this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) has been reported to proceed efficiently. sci-hub.st Interestingly, starting with this compound leads to a product mixture with an exo:endo ratio of approximately 86:14. sci-hub.st A similar outcome is observed when starting with the endo isomer, again pointing towards a common intermediate, likely a radical, although some degree of stereochemical retention can be observed. sci-hub.strsc.org Copper nanoparticle-catalyzed borylation also shows retention of configuration for this compound. rsc.org

| Catalyst System | Reagent | Product | Yield (%) | Stereochemical Outcome | Reference |

| FeCl₃ / TMEDA | (4-Methoxyphenyl)magnesium bromide | exo-2-(4-Methoxyphenyl)norbornane | 95 | Retention of stereochemistry | thieme-connect.de |

| CuCl₂ / NHC | Bis(pinacolato)diboron | 2-Borylnorbornane | - | 86:14 (exo:endo) | sci-hub.st |

| Cu Nanoparticles | Bis(pinacolato)diboron | exo-2-Borylnorbornane | 71 | Retention of configuration | rsc.org |

Mechanistic Investigations of Catalytic Cycles and their Relevance to Bromonorbornane Reactivity

The reactivity of this compound serves as a crucial probe for elucidating the mechanisms of transition metal-catalyzed cross-coupling reactions. The stereochemical outcome of its reactions provides strong evidence for the nature of the key steps in the catalytic cycle.

For palladium-catalyzed reactions , while Sₙ2-type mechanisms are often invoked for primary alkyl halides, the data for secondary systems like bromonorbornane are more complex. acs.orgnih.gov Studies on model norbornylpalladium(II) complexes have been essential for understanding the reductive elimination step. These studies show that C(sp³)–N bond formation can proceed via a concerted pathway from three-coordinate NHC-ligated complexes, leading to retention of stereochemistry. acs.orgnih.gov This contrasts with some bisphosphine-ligated systems where reductive elimination can proceed with inversion of configuration. nih.gov The generation of radical intermediates via SET from Pd(0) has also been proposed, especially in couplings with nitrogen nucleophiles, which would lead to stereoconvergence, as observed in the reaction of exo- and endo-2-bromonorbornane to give the same exo-product. nih.govacs.org

In nickel-catalyzed reactions , the consistent observation of stereoconvergence, where both exo- and endo-2-bromonorbornane give predominantly the exo-product, is the most compelling evidence for a radical-based mechanism. acs.orgnih.govresearchgate.netacs.org The proposed catalytic cycle typically involves:

Formation of a Ni(I) species.

Generation of an alkyl radical from the alkyl halide via halogen atom transfer (XAT) or SET. acs.orgnih.gov

Trapping of the alkyl radical by a Ni(II)-aryl or other Ni(II) species to form a Ni(III) intermediate. acs.org

Reductive elimination from the Ni(III) complex to form the C-C bond and regenerate a Ni(I) species. acs.orgrsc.org

This radical chain mechanism successfully accounts for the observed cross-selectivity in coupling two different electrophiles and the stereochemical outcomes with substrates like bromonorbornane. nih.govacs.org

For iron and copper catalysis , radical pathways are also frequently implicated. The retention of stereochemistry in some iron-catalyzed reactions suggests a rapid trapping of a radical intermediate before it can equilibrate. thieme-connect.de In copper-catalyzed borylations, the formation of a mixture of stereoisomers from a single starting isomer points to the involvement of a radical intermediate that undergoes partial or complete epimerization before product formation. sci-hub.st

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.